molecular formula C13H9NS B13865975 2-(1-Benzothiophen-7-yl)pyridine

2-(1-Benzothiophen-7-yl)pyridine

Cat. No.: B13865975
M. Wt: 211.28 g/mol
InChI Key: LAIPIPPNHLAJNT-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-yl)pyridine is a heterocyclic compound that features both a benzothiophene and a pyridine ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-yl)pyridine typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable cyclization reactions and the availability of starting materials suggest that it can be produced efficiently on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1-Benzothiophen-7-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-yl)pyridine involves its interaction with various molecular targets. For instance, it can act as an agonist for G-protein-coupled receptors, modulating intracellular signaling pathways . This interaction can lead to changes in cellular functions and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-Benzothiophen-7-yl)-1H-pyraz

Properties

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)pyridine

InChI

InChI=1S/C13H9NS/c1-2-8-14-12(6-1)11-5-3-4-10-7-9-15-13(10)11/h1-9H

InChI Key

LAIPIPPNHLAJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC3=C2SC=C3

Origin of Product

United States

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